N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide
CAS No.: 451475-19-7
Cat. No.: VC7382529
Molecular Formula: C22H17Cl2FN2O3S
Molecular Weight: 479.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451475-19-7 |
|---|---|
| Molecular Formula | C22H17Cl2FN2O3S |
| Molecular Weight | 479.35 |
| IUPAC Name | N-(3,4-dichlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C22H17Cl2FN2O3S/c23-17-9-8-16(13-18(17)24)26-22(28)15-7-10-19(25)21(12-15)31(29,30)27-11-3-5-14-4-1-2-6-20(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
| Standard InChI Key | SQFAPJAOPHINKT-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F |
Introduction
Structural Features
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Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it can be inferred from its name. Typically, it would involve a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms.
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Functional Groups: The compound contains several key functional groups:
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Dichlorophenyl Group: Known for its stability and potential biological activity.
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Sulfonyl Group: Often involved in drug design due to its ability to enhance bioavailability and stability.
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Fluorobenzamide Moiety: Fluorine substitution can affect the compound's pharmacokinetic properties.
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3,4-Dihydroquinolin-1(2H)-yl Group: This group contributes to the compound's structural complexity and potential biological activity.
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Synthesis Pathways
The synthesis of such a compound would likely involve multiple steps, including:
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Sulfonylation: Involves the formation of the sulfonyl linkage between the dichlorophenyl group and the quinoline moiety.
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Amidation: Formation of the amide bond with the fluorobenzamide part.
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Fluorination: Introduction of the fluorine atom into the benzamide ring.
A general synthesis pathway might involve:
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Starting Materials: 3,4-Dichlorophenylamine, 3,4-dihydroquinolin-1(2H)-yl sulfonyl chloride, and 4-fluorobenzoyl chloride.
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Reaction Conditions: The reaction might involve a combination of solvents like DMF or DCM, bases such as triethylamine, and catalysts if necessary.
Biological Relevance
Compounds with similar structures are often investigated for their potential as:
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Pharmaceutical Agents: Due to their ability to interact with biological targets.
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Biological Probes: Useful in understanding cellular processes.
Data Tables
Given the lack of specific data on this compound, a hypothetical table for similar compounds might include:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Example 1 | C20H18Cl2FNO3S | 442.33 g/mol | Potential Inhibitor |
| Example 2 | C22H20Cl2FNO3S | 470.36 g/mol | Antimicrobial Agent |
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